molecular formula C14H17NO3 B1611773 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid CAS No. 915923-57-8

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid

Cat. No.: B1611773
CAS No.: 915923-57-8
M. Wt: 247.29 g/mol
InChI Key: FTTAGXIQQDJSMF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

IUPAC Name Derivation and Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(cyclopentylcarbonyl)amino]-4-methylbenzoic acid . The nomenclature follows substitutive principles:

  • Parent structure : Benzoic acid (a benzene ring with a carboxylic acid group at position 1).
  • Substituents :
    • A methyl group (-CH₃) at position 4.
    • A (cyclopentylcarbonyl)amino group (-NH-C(=O)-cyclopentyl) at position 3.

The numbering prioritizes the carboxylic acid as position 1, with subsequent substituents assigned the lowest possible locants. The cyclopentylcarbonyl moiety is named as a carbonyl-linked cyclopentane ring, appended to the amino group. This systematic name has been validated against PubChem records and chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₇NO₃ reflects:

  • 14 carbon atoms : 7 from the benzene ring, 5 from the cyclopentyl group, and 2 from the methyl and carboxylic acid groups.
  • 17 hydrogen atoms : Distributed across the aromatic ring, cyclopentane, and functional groups.
  • 1 nitrogen atom : From the amide linkage.
  • 3 oxygen atoms : One from the carboxylic acid and two from the carbonyl groups.

Molecular weight :
$$
\text{MW} = (14 \times 12.01) + (17 \times 1.01) + (1 \times 14.01) + (3 \times 16.00) = 247.29 \, \text{g/mol}.
$$
Exact mass calculations using isotopic distributions yield 247.1208 Da , consistent with high-resolution mass spectrometry data.

SMILES Notation and InChI Key Generation

SMILES notation :

OC(=O)C1=CC=C(NC(=O)C2CCCC2)C(C)=C1
  • OC(=O) : Carboxylic acid group at position 1.
  • C1=CC=C(...)C(C)=C1 : Benzene ring with a methyl group (C(C)) at position 4 and an amino-linked carbonyl group (NC(=O)C2CCCC2) at position 3.
  • C2CCCC2 : Cyclopentane ring attached via the carbonyl group.

InChI Key :

FTTAGXIQQDJSMF-UHFFFAOYSA-N

Generated from the InChI string:

InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18)

This 27-character hash uniquely identifies the compound’s connectivity, stereochemistry, and tautomeric states.

Table 1: Molecular Descriptors
Property Value Source
CAS Registry Number 915923-57-8
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight (g/mol) 247.29
Exact Mass (Da) 247.1208
Hydrogen Bond Donors 2 (NH and COOH)
Hydrogen Bond Acceptors 4 (2 carbonyl O, 1 carboxylic O, 1 amide O)
Rotatable Bonds 4 (cyclopentyl C-C, amide N-C, etc.)
Topological Polar Surface Area 75.5 Ų Calculated

The compound’s topological polar surface area (TPSA) is derived from contributions by the carboxylic acid (37.3 Ų), amide (43.7 Ų), and methyl groups (0 Ų), highlighting its moderate polarity.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTAGXIQQDJSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588184
Record name 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-57-8
Record name 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 3-Amino-4-methylbenzoic acid

A common precursor is 3-amino-4-methylbenzoic acid (also known as 4-amino-3-methylbenzoic acid), which can be prepared by catalytic reduction of 3-nitro-4-methylbenzoic acid. According to Chinese patent CN106831460A, the reduction is efficiently performed using iron powder as a reducing agent in the presence of a quaternary ammonium phase transfer catalyst (e.g., tetrabutylammonium bromide) and a Bronsted acid (e.g., ammonium chloride or hydrochloric acid) in aqueous media. The reaction conditions are typically:

  • Temperature: 85–110 °C
  • Reaction time: 2–6 hours
  • Molar ratios: 3-methyl-4-nitrobenzoic acid : iron powder : phase transfer catalyst ≈ 1 : 1–5 : 0.000001–1
  • Solvent: water, methanol, or ethanol (water preferred)
  • Post-reaction treatment includes pH adjustment with sodium carbonate, activated carbon decolorization, filtration, acid precipitation, and drying.

This method yields up to 90.1% of 3-amino-4-methylbenzoic acid with high purity (~97.5%) and is suitable for industrial scale due to its simplicity and cost-effectiveness.

Amide Bond Formation

The key step to form 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid involves coupling the amino group of 3-amino-4-methylbenzoic acid with cyclopentylcarbonyl chloride or an activated ester derivative. The general procedure includes:

  • Dissolving 3-amino-4-methylbenzoic acid in an appropriate solvent such as dichloromethane or tetrahydrofuran.
  • Adding a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
  • Slowly adding cyclopentylcarbonyl chloride under cooling to control the exothermic reaction.
  • Stirring the reaction mixture at controlled temperature (often 0–25 °C) for several hours to ensure complete amide bond formation.
  • Work-up by aqueous extraction, washing, and purification by recrystallization or chromatography.

This step requires careful stoichiometric control and anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction Conditions and Optimization

Step Conditions Notes
Reduction of nitro group 85–110 °C, 2–6 h, Fe powder, TBAB catalyst, aqueous solvent Phase transfer catalyst enhances contact between reagents, improving yield and rate
pH adjustment and filtration pH ~7–8 with sodium carbonate, activated carbon decolorization Removes impurities and iron residues
Amide bond formation 0–25 °C, inert solvent, base (TEA), slow addition of cyclopentylcarbonyl chloride Controls reaction exotherm and prevents side reactions
Purification Recrystallization or chromatography Ensures high purity for downstream applications

Research Findings and Yield Data

  • The reduction step to prepare 3-amino-4-methylbenzoic acid achieves yields up to 90.1% with product purity around 97.5%, as confirmed by liquid chromatography and melting point analysis (169–173 °C) [CN106831460A].
  • The amide coupling step typically results in high conversion rates (>85%) when optimized, though exact yields depend on reagent purity and reaction scale.
  • The use of phase transfer catalysts and controlled acid-base conditions significantly improves reaction efficiency and product quality.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield (%) Purity (%) Key Notes
Reduction of 3-nitro-4-methylbenzoic acid Fe powder, TBAB, NH4Cl or HCl, water, 85–110 °C, 2–6 h Up to 90.1 ~97.5 Phase transfer catalyst critical for efficiency
Amide formation 3-amino-4-methylbenzoic acid, cyclopentylcarbonyl chloride, TEA, DCM, 0–25 °C >85 >95 Requires anhydrous conditions, slow reagent addition

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-[(Cyclopentylcarbonyl)amino]-4-carboxybenzoic acid.

    Reduction: 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The cyclopentylcarbonyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially affecting their function. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclopentylcarbonyl)amino]-4-chlorobenzoic acid
  • 3-[(Cyclopentylcarbonyl)amino]-4-ethylbenzoic acid
  • 3-[(Cyclopentylcarbonyl)amino]-4-fluorobenzoic acid

Uniqueness

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid, a compound with the CAS number 915923-57-8, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C13H15NO2C_{13}H_{15}NO_2. The compound features a cyclopentylcarbonyl group attached to the amino group of the benzoic acid derivative, which influences its biological properties.

PropertyValue
Molecular Weight219.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pHNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have been shown to influence various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives that have demonstrated anti-inflammatory properties.
  • Modulation of Receptor Activity : It may interact with receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Anti-inflammatory Properties : Studies have shown that benzoic acid derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study conducted on related compounds showed significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar anti-inflammatory properties .
  • Neuroprotective Effects :
    • Research on structurally similar compounds indicated neuroprotective effects in models of neurodegeneration. The modulation of neurotransmitter levels was observed, which could imply potential therapeutic applications in neurodegenerative diseases .
  • Antioxidant Activity :
    • A comparative study found that certain benzoic acid derivatives exhibited strong antioxidant activity. The ability to reduce oxidative stress markers was noted, indicating a potential role for this compound in oxidative stress-related conditions .

Q & A

Q. What are the established synthetic routes for 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid?

Answer: The compound is typically synthesized via amide coupling between 3-amino-4-methylbenzoic acid and cyclopentylcarbonyl chloride. Key methodologies include:

  • Schotten-Baumann reaction : Conducted in a biphasic system (e.g., aqueous NaOH and dichloromethane) to minimize hydrolysis of the acyl chloride .
  • Coupling agents : Use of EDCl/HOBt in anhydrous DMF to activate the carbonyl group, improving reaction efficiency .
    Post-synthesis, crude products are purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • 1H NMR (in DMSO-d6): Peaks at δ ~2.3 ppm (4-methyl group) and δ ~2.5 ppm (cyclopentyl protons). Amide NH appears as a broad singlet (~10–12 ppm).
    • 13C NMR : Carbonyl carbons (amide: ~165–170 ppm; benzoic acid: ~170 ppm) confirm functional groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₉NO₃) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How do solubility properties influence purification and experimental design?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). This necessitates:

  • Recrystallization : Ethanol/water mixtures for optimal crystal formation .
  • Chromatography : Gradient elution with ethyl acetate/hexane to resolve byproducts .
  • Handling : Storage in desiccators at 4°C to prevent hygroscopic degradation .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst screening : FeCl₃ (as in chlorination of analogous benzoic acids) may enhance acylation rates .
  • Solvent optimization : THF or DCM improves solubility of hydrophobic intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-acylation .
  • Base selection : Triethylamine instead of NaOH minimizes hydrolysis in non-aqueous systems .

Q. What methods are used to identify and quantify synthetic impurities?

Answer:

  • HPLC-MS : Detects impurities at trace levels (e.g., unreacted starting materials or hydrolyzed byproducts) .
  • NMR spiking : Addition of authentic standards to distinguish impurities in complex mixtures .
  • Accelerated stability studies : Stress testing (e.g., 40°C/75% RH) followed by LC-MS quantifies degradation products .

Q. How should contradictory biological activity data be resolved?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) .
  • Impurity profiling : Correlate biological activity with purity levels (e.g., HPLC purity ≥98% reduces false positives) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm activity trends across multiple replicates .

Q. What computational strategies predict the compound’s target interactions?

Answer:

  • Molecular docking : Use PDB structures (e.g., enzyme active sites) to model binding modes. For example, the cyclopentyl group may occupy hydrophobic pockets .
  • DFT calculations : Optimize geometry and electrostatic potential maps to predict reactivity or tautomerization .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Q. How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (60°C), light (UV), and humidity. Monitor via HPLC for decomposition .
  • Long-term stability : Store at –20°C under argon; periodic NMR/HPLC checks every 6 months .

Q. What strategies explore structure-activity relationships (SAR) for derivatives?

Answer:

  • Analog synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl) to probe steric/electronic effects .
  • Biological testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization assays .
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid
Reactant of Route 2
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3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid

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